N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
Description
This compound features a triazoloquinazoline core substituted with a sulfanyl-linked acetamide group and a benzodiazol-ethyl side chain.
Properties
Molecular Formula |
C27H22ClN7OS |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H22ClN7OS/c1-17-29-22-11-4-5-12-23(22)34(17)14-13-24-32-26-20-9-2-3-10-21(20)31-27(35(26)33-24)37-16-25(36)30-19-8-6-7-18(28)15-19/h2-12,15H,13-14,16H2,1H3,(H,30,36) |
InChI Key |
XLYPXIROCKLHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NC6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A 3-chlorophenyl group
- A benzodiazole moiety
- A triazoloquinazoline structure
- A sulfanyl link
These structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | MCF-7 | 3.9 |
| Compound X | MDA-MB-231 | 23–33 |
These results indicate that the compound may inhibit cell proliferation effectively, particularly in breast cancer models .
The mechanism of action for compounds in this class often involves:
- Tubulin Destabilization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have confirmed that these compounds can induce G2/M phase arrest in MCF-7 cells .
- Interaction with Colchicine-Binding Site : The binding at the colchicine site on tubulin is crucial for the antimitotic effects observed in vitro .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiproliferative Effects : In a study involving various derivatives of triazoloquinazoline, significant antiproliferative effects were noted across multiple cancer cell lines. The compounds exhibited IC50 values in the low nanomolar range .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds. In particular, studies focusing on xenograft models demonstrated reduced tumor growth when treated with related derivatives .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins involved in cancer progression .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide exhibit significant anticancer activity. For instance:
- Triazole Derivatives : Studies have shown that derivatives containing the 1,2,4-triazole ring possess cytotoxic effects against various cancer cell lines. These compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression and cell proliferation. For example, some triazole compounds have been identified as inhibitors of 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes linked to cancer .
Antimicrobial Activity
The presence of the triazole ring in the compound suggests potential antimicrobial properties:
- Broad Spectrum : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. They act by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
In silico studies have suggested that this compound may also function as an anti-inflammatory agent:
- Molecular Docking Studies : Computational models indicate that the compound could interact with targets involved in inflammatory pathways, potentially leading to reduced inflammation .
Case Studies and Research Findings
A review of relevant literature highlights various studies focusing on the synthesis and biological evaluation of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Structural and Functional Insights
Core Heterocycle Differences: The target compound’s triazoloquinazoline core (vs. triazolopyrimidine in or pyrazole in ) offers distinct electronic and steric profiles. Quinazolines are known for DNA intercalation, while pyrimidines favor enzyme inhibition . Benzodiazol-ethyl vs. benzotriazole-methyl (): The former may enhance π-π stacking with hydrophobic enzyme pockets, whereas benzotriazole derivatives often exhibit photostability and metal-binding properties.
Substituent Impact :
- 3-Chlorophenyl vs. 4-chlorophenyl (): Positional isomerism affects steric bulk and dipole moments, influencing target selectivity.
- Sulfanyl linkages (common in ): These groups improve solubility and serve as hydrogen-bond acceptors.
Biological Activity Trends: Triazolopyrimidines (e.g., Compound 93) show nanomolar inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . Pyrazole derivatives () are linked to GABA receptor modulation in insects, suggesting divergent mechanisms compared to the target compound.
Research Findings and Data
Activity Comparison
- Antiparasitic Activity : Compound 93 (triazolopyrimidine) inhibits PfDHODH with IC₅₀ = 12 nM, while pyrazole derivatives () target insect GABA receptors.
- Structural Flexibility : The target compound’s extended benzodiazol-ethyl chain may allow deeper penetration into lipid bilayers compared to rigid triazole analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
